4-Amino-3-phenylbutanoic acid

Catalog No.
S539404
CAS No.
1078-21-3
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-phenylbutanoic acid

CAS Number

1078-21-3

Product Name

4-Amino-3-phenylbutanoic acid

IUPAC Name

4-amino-3-phenylbutanoic acid

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)

InChI Key

DAFOCGYVTAOKAJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN

Solubility

Soluble in DMSO

Synonyms

4-amino-3-phenylbutyric acid, 4-amino-3-phenylbutyric acid hydrochloride, 4-amino-3-phenylbutyric acid, (DL)-(+-)-mixture, 4-amino-3-phenylbutyric acid, (L)-(-)-isomer, beta-(aminomethyl)benzenepropanoic acid, beta-(aminomethyl)hydrocinnamic acid, beta-phenyl-gamma-aminobutyric acid, citrocard, fenibut, fenibut citrate, noophen, phenibut, phenybut, phenyl-GABA

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN

Description

The exact mass of the compound 4-Amino-3-phenylbutanoic acid is 179.0946 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. It belongs to the ontological category of organonitrogen compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-Amino-3-phenylbutanoic acid, also known as phenibut, is a neuropsychotropic drug. It was developed and introduced for clinical use in Russia in the 1960s []. Phenibut is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA), but its effects are more complex (further discussed in Mechanism of Action). Due to legal restrictions and a lack of conclusive clinical trials, phenibut is not widely prescribed as a medication and is more commonly available as a dietary supplement, though its use in this context is controversial []. However, phenibut remains of interest in scientific research due to its potential psychoactive properties [].


Molecular Structure Analysis

Phenibut is an organic molecule with the chemical formula C₁₀H₁₃NO₂. Its structure consists of a three-carbon chain with an amino group (NH₂) attached to the fourth carbon and a phenyl group (C₆H₅) attached to the third carbon. A carboxylic acid group (COOH) is present on the second carbon [].

Here are some key features of the structure:

  • The presence of both an amino group and a carboxylic acid group makes phenibut a zwitterion at physiological pH. This means it can exist with both a positive and negative charge, impacting its solubility and interactions with other molecules.
  • The phenyl group is a hydrophobic (water-fearing) group, which can influence the molecule's interaction with biological membranes [].

Chemical Reactions Analysis

Several chemical reactions are involved in the synthesis of phenibut. One common method involves a multi-step process starting with benzaldehyde and ethyl acetoacetate []. However, the specific details of these synthetic pathways are beyond the scope of this analysis and can be found in patent literature [].


Physical And Chemical Properties Analysis

  • Melting point: Likely in the range of 150-250°C, typical for organic acids with similar structures.
  • Boiling point: Likely above 300°C, as is common for molecules with carboxylic acid groups.
  • Solubility: The presence of both a charged and an uncharged functional group suggests some solubility in water and potentially higher solubility in organic solvents like ethanol.

The mechanism of action of phenibut is not fully understood. While structurally similar to GABA, a major inhibitory neurotransmitter, phenibut does not appear to directly activate GABA receptors []. Instead, it may interact with other neurotransmitter systems or modulate the activity of voltage-gated calcium channels [, ]. More research is needed to definitively establish phenibut's mechanism of action.

Chemical Classification

4-Amino-3-phenylbutanoic acid is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. GABA is a major inhibitory neurotransmitter in the central nervous system [Source: National Institutes of Health (.gov) on GABA, ].

Investigational Uses

Research has explored the potential of 4-amino-3-phenylbutanoic acid for various applications, including:

  • Pharmacology: Studies have investigated its effects on the nervous system, particularly its interaction with GABA receptors [Source: Inxight Drugs on 4-Amino-3-phenylbutanoic acid (Phenibut), ].
  • Sample Preparation: In some cases, researchers have used 4-amino-3-phenylbutanoic acid as a reagent to improve the analysis of other substances in clinical trials [Source: Biosynth on 4-Amino-3-phenylbutanoic acid, ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.6

Exact Mass

179.0946

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

GABA Agonists

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX22 - Phenibut

Pictograms

Irritant

Irritant

Other CAS

1078-21-3

Wikipedia

Phenibut

General Manufacturing Information

Benzenepropanoic acid, .beta.-(aminomethyl)-: INACTIVE

Dates

Modify: 2023-08-15
[1] Lapin I, et al. CNS Drug Rev. 2001, 7(4):471-81.
[2] Zyablitseva EA, et al. Neurosci Behav Physiol. 2008, 38(6):

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